molecular formula C8H9FIN3 B067888 1-(4-Fluoro-3-iodobenzyl)guanidine CAS No. 159719-55-8

1-(4-Fluoro-3-iodobenzyl)guanidine

Cat. No.: B067888
CAS No.: 159719-55-8
M. Wt: 293.08 g/mol
InChI Key: IKWJWCZWJVPPIC-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1-(4-Fluoro-3-iodobenzyl)guanidine involves a two-step radiosynthetic method. The first step includes the preparation of the compound from a mesityl(aryl)iodonium salt precursor in the presence of a copper catalyst. This copper-mediated radiofluorination method yields the desired compound along with its regioisomer . The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-(4-Fluoro-3-iodobenzyl)guanidine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the iodine atom.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Common Reagents and Conditions: Typical reagents include copper catalysts for fluorination and various nucleophiles for substitution reactions.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-3-iodobenzyl)guanidine involves its uptake by norepinephrine transporters expressed on tumor cells. Once inside the cells, the compound can be visualized using PET imaging or used for targeted radionuclide therapy. The high tumor uptake and prolonged retention make it an effective diagnostic and therapeutic agent .

Properties

IUPAC Name

2-[(4-fluoro-3-iodophenyl)methyl]guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FIN3/c9-6-2-1-5(3-7(6)10)4-13-8(11)12/h1-3H,4H2,(H4,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKWJWCZWJVPPIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN=C(N)N)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50166721
Record name (4-Fluoro-3-iodobenzyl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50166721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159719-55-8
Record name (4-Fluoro-3-iodobenzyl)guanidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159719558
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4-Fluoro-3-iodobenzyl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50166721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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